molecular formula C16H18BrN3O3 B2645806 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1448132-12-4

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No.: B2645806
CAS No.: 1448132-12-4
M. Wt: 380.242
InChI Key: KXCCWSLXWOHVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methanone derivative featuring a piperidine ring substituted at the 4-position with a 3-bromopyridin-2-yloxy group and linked to a 3,5-dimethylisoxazole moiety. The bromine atom likely enhances lipophilicity and influences electronic properties, while the isoxazole and piperidine groups contribute to hydrogen-bonding and steric effects .

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3/c1-10-14(11(2)23-19-10)16(21)20-8-5-12(6-9-20)22-15-13(17)4-3-7-18-15/h3-4,7,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCCWSLXWOHVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves multiple steps:

    Formation of the Bromopyridine Moiety: The bromopyridine component can be synthesized through bromination of pyridine derivatives.

    Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The bromopyridine and piperidine components are coupled using suitable reagents and catalysts to form the desired compound.

    Introduction of the Dimethylisoxazole Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used to study the interactions of small molecules with biological targets.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the piperidine ring and dimethylisoxazole group contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Methanone Derivatives

Several methanone-based compounds share structural similarities with the target molecule, differing primarily in substituents and core heterocycles. Key examples include:

Compound Name Key Substituents Heterocyclic Core Halogenation Reference
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone 3-Bromopyridin-2-yloxy, 3,5-dimethylisoxazole Piperidine + Isoxazole Bromine (pyridine) N/A (Target)
[4-(3,5-Dichlorophenoxy)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-methanone HCl 3,5-Dichlorophenoxy, morpholine Pyrrolopyridine + Morpholine Chlorine (phenol)
(2-Benzylpiperidin-1-yl)(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)methanone 4-Bromophenyl, benzylpiperidine Piperidine + Triazole Bromine (phenyl)
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate Benzylpiperidine, oxazolo-pyridine Piperidine + Oxazolo-pyridine None

Key Observations :

  • Halogenation : Bromine or chlorine atoms are common in these analogs, often positioned on aromatic rings to enhance binding affinity via halogen bonding or hydrophobic interactions .
  • Heterocycle Diversity : The piperidine core is frequently retained, but linked to varied heterocycles (e.g., isoxazole, triazole, oxazolo-pyridine), which modulate solubility and target selectivity.
  • Substituent Effects: Bulky groups like benzylpiperidine (in ) or dichlorophenoxy (in ) may influence steric hindrance and metabolic stability.

Functional and Pharmacological Implications

  • Isoxazole vs. Triazole : The 3,5-dimethylisoxazole in the target molecule offers a rigid, planar structure conducive to π-π stacking, whereas triazole-containing analogs (e.g., ) may prioritize hydrogen-bonding interactions due to their nitrogen-rich structure.
  • Synthetic Accessibility: Compounds like the oxazolo-pyridine derivative () require multi-step syntheses involving alkylation and esterification, whereas the target compound’s methanone linkage simplifies modular assembly.

Biological Activity

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its complex structure includes a piperidine ring, a bromopyridine moiety, and an isoxazole group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C15H16BrN3O3C_{15}H_{16}BrN_{3}O_{3}, indicating the presence of halogen, nitrogen, and oxygen atoms that are crucial for biological interactions. The structural features are summarized in the following table:

Structural Feature Description
Piperidine Ring A six-membered ring containing one nitrogen atom, often associated with various pharmacological activities.
Bromopyridine Moiety A pyridine ring substituted with bromine, known for its role in enhancing biological activity through electronic effects.
Isoxazole Group A five-membered heterocyclic compound containing nitrogen and oxygen, which contributes to the compound's interaction with biological targets.

The biological activity of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is primarily assessed through pharmacological studies targeting various receptors and enzymes. The unique combination of structural elements suggests potential interactions that could lead to significant therapeutic effects.

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially affecting neurological pathways.
  • Enzyme Inhibition : Preliminary studies indicate that it could inhibit certain enzymes involved in disease processes, although specific targets remain to be fully elucidated.

Efficacy Studies

Several studies have evaluated the efficacy of this compound against various biological targets:

  • Antimicrobial Activity : In vitro assays demonstrated that derivatives of bromopyridine exhibit antimicrobial properties. The presence of the piperidine and isoxazole groups may enhance this activity.
    Compound MIC (µg/mL) Activity
    (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone8Moderate
    Standard Antibiotic (e.g., Penicillin)0.5High
  • Anticancer Potential : Research indicates that compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. Further studies are needed to establish the specific anticancer mechanisms for this compound.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated piperidine derivatives revealed that modifications to the isoxazole component significantly impacted antimicrobial efficacy. The tested compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating moderate effectiveness compared to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.